molecular formula C13H11NO4S B1320533 Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate CAS No. 886361-77-9

Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate

Cat. No.: B1320533
CAS No.: 886361-77-9
M. Wt: 277.3 g/mol
InChI Key: MDEHKNURHIOVCI-UHFFFAOYSA-N
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Description

Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a nitrophenyl group attached to the thiophene ring, making it a valuable intermediate in various chemical syntheses and applications.

Properties

IUPAC Name

ethyl 5-(3-nitrophenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c1-2-18-13(15)12-7-6-11(19-12)9-4-3-5-10(8-9)14(16)17/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEHKNURHIOVCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101249961
Record name Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101249961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-77-9
Record name Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101249961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate typically involves the following steps:

    Nitration of Phenylthiophene: The starting material, phenylthiophene, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position on the phenyl ring.

    Esterification: The nitrated product is then subjected to esterification with ethanol in the presence of a suitable catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Sodium methoxide, methanol as solvent.

    Oxidation: Hydrogen peroxide, acetic acid as solvent.

Major Products Formed

    Reduction: Ethyl 5-(3-aminophenyl)-2-thiophenecarboxylate.

    Substitution: Ethyl 5-(3-methoxyphenyl)-2-thiophenecarboxylate.

    Oxidation: Ethyl 5-(3-nitrophenyl)-2-thiophenesulfoxide.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
One of the primary applications of ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate is its potential as an antimicrobial agent. Research indicates that compounds with similar structures exhibit inhibitory effects on enzymes crucial for the biosynthesis of lipopolysaccharides in Gram-negative bacteria. This mechanism suggests that this compound could be developed into a novel antibiotic candidate, targeting the enzyme d-glycero-α-d-manno-heptose-1-phosphate guanylyltransferase (HddC) .

Case Study: Inhibition of HddC
A study demonstrated that compounds structurally related to this compound effectively block the nucleotidyltransferase activity of HddC, which is essential for lipopolysaccharide formation. This inhibition disrupts bacterial cell wall integrity, making it a promising avenue for antibiotic development .

Organic Synthesis

Synthesis of Pyrazoles
this compound can also play a role in organic synthesis, particularly in the formation of pyrazole derivatives. Pyrazoles are important in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and anticancer properties. The compound can be utilized as a precursor in reactions involving hydrazine derivatives, leading to the formation of various pyrazole derivatives through cyclocondensation reactions .

Data Table: Synthesis Conditions for Pyrazole Derivatives

ReactantCatalystYield (%)Reference
This compound + HydrazineMontmorillonite K-1074-94
Ethyl α-diazoacetate + PhenylpropargylZinc Triflate89

Pharmacological Studies

Anti-tumor Activity
Recent pharmacological studies have explored the anti-tumor potential of derivatives related to this compound. For example, certain pyrazolo[3,4-d]pyrimidines synthesized from similar precursors exhibited significant anti-tumor activity with low IC50 values, indicating high potency against cancer cell lines .

Mechanism of Action

The mechanism of action of Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate can be compared with other thiophene derivatives, such as:

    Ethyl 5-(4-nitrophenyl)-2-thiophenecarboxylate: Similar structure but with the nitro group at a different position, affecting its reactivity and biological activity.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, influencing its solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.

Biological Activity

Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate is a thiophene derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring with a nitrophenyl substituent, which significantly influences its chemical reactivity and biological properties. The molecular formula is C14H12N2O4SC_{14}H_{12}N_{2}O_{4}S, and the presence of the nitro group enhances electrophilicity, potentially increasing its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the thiophene moiety may engage in hydrophobic interactions with protein structures, influencing their functionality.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites or altering their conformational states.
  • Receptor Modulation : It could act as a modulator for various receptors, affecting signaling pathways within cells.

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit antimicrobial activity. This compound has been studied for its potential effectiveness against various bacterial strains. A study showed that compounds with similar structures demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties .

Anticancer Activity

Thiophene derivatives have been explored for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. This is indicative of its potential as a chemotherapeutic agent .

Case Studies

  • Antimicrobial Efficacy :
    • A study conducted on various thiophene derivatives indicated that this compound demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Cytotoxicity Against Cancer Cells :
    • In vitro assays revealed that this compound exhibited cytotoxic effects on human cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with other thiophene derivatives:

Compound NameStructureBiological Activity
Ethyl 5-(4-nitrophenyl)-2-thiophenecarboxylateStructureSimilar antibacterial properties but less potent than the 3-nitrophenyl variant
Ethyl 5-(4-methylphenyl)-2-thiophenecarboxylateStructureExhibits lower cytotoxicity compared to the nitro-substituted variant

Q & A

Q. What are the key synthetic routes for Ethyl 5-(3-nitrophenyl)-2-thiophenecarboxylate?

  • Methodological Answer : The compound can be synthesized via the Gewald reaction, a two-step process involving cyclization of ketones or aldehydes with cyanoacetates and elemental sulfur. For example, a 3-nitrophenyl-substituted aldehyde can react with ethyl cyanoacetate and sulfur in ethanol under acidic conditions to form the thiophene core. Subsequent esterification or functionalization steps (e.g., nitration) may be required. Evidence from similar thiophene derivatives (e.g., ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate) highlights refluxing with HCl-saturated ethanol for esterification .

Q. How should researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer : Comprehensive characterization includes:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., aromatic protons from the 3-nitrophenyl group at δ 7.5–8.5 ppm) and ester functionality (COOEt group at δ 4.3–4.5 ppm for CH2_2 and δ 1.2–1.4 ppm for CH3_3) .
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch of ester), ~1520–1340 cm1^{-1} (NO2_2 asymmetric/symmetric stretches) .
  • Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., calculated for C13_{13}H11_{11}NO4_4S: 293.04 g/mol) .

Q. What are the solubility and stability profiles under various experimental conditions?

  • Methodological Answer :
  • Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the ester and nitro groups. Limited solubility in water (logP ~3.8, similar to structurally related nitrophenyl furan esters) .
  • Stability : Sensitive to strong bases (ester hydrolysis) and light (nitro group degradation). Store in inert atmospheres at –20°C for long-term stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :
  • Catalyst Screening : Use Lewis acids (e.g., ZnCl2_2) to enhance cyclization efficiency in the Gewald reaction .
  • Solvent Optimization : Replace ethanol with DMF or THF for higher reaction temperatures and better nitro group compatibility .
  • Real-Time Monitoring : Employ TLC or in-situ IR to track intermediate formation and adjust reaction time .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing thiophene ring protons from nitrophenyl protons) .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water mixtures (as done for diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate) .
  • Comparative Analysis : Cross-reference with published data for analogous compounds (e.g., ethyl 5-(4-nitrophenyl)thiophene-2-carboxylate) to validate assignments .

Q. How to design derivatives for specific biological or material science applications?

  • Methodological Answer :
  • Functional Group Modification : Replace the nitro group with amines (via reduction) or introduce halogens (e.g., bromination) for bioactivity studies .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., methyl, methoxy) on the phenyl ring and assess properties like solubility or binding affinity .
  • Computational Modeling : Use DFT calculations to predict electronic effects of substituents on reactivity or intermolecular interactions .

Methodological Notes

  • Data Reproducibility : Document reaction parameters (temperature, solvent purity) rigorously, as minor variations can significantly impact yields in nitro-substituted thiophenes .
  • Safety Protocols : Nitro compounds may be explosive; conduct small-scale reactions and avoid grinding dry products .

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